1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione
Description
1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione is a synthetic derivative of 5-methylisatin (5-methylindole-2,3-dione), a heterocyclic compound with a fused benzene and pyrrole ring system . The compound features a 5-methyl group on the indole core and a 2-(2-chlorophenoxy)ethyl substituent attached to the nitrogen atom of the indole-dione scaffold. This substitution introduces an electron-withdrawing chlorophenoxy moiety, which may influence electronic properties, lipophilicity, and biological interactions.
Properties
IUPAC Name |
1-[2-(2-chlorophenoxy)ethyl]-5-methylindole-2,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO3/c1-11-6-7-14-12(10-11)16(20)17(21)19(14)8-9-22-15-5-3-2-4-13(15)18/h2-7,10H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZWISTTXLUTQIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 5-methylindole-2,3-dione under specific conditions to yield the desired compound. The reaction conditions often include the use of a suitable solvent, such as methanol, and a catalyst, such as methanesulfonic acid, under reflux .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, hydroxy derivatives, and various substituted indole derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Properties
1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione has been evaluated for its anticancer properties through various in vitro studies. The National Cancer Institute (NCI) has conducted screenings that demonstrate its efficacy against a wide range of cancer cell lines.
- Mechanism of Action : The compound appears to inhibit cell proliferation by inducing apoptosis in cancer cells. Studies suggest it may interfere with key signaling pathways involved in tumor growth, such as the epidermal growth factor receptor (EGFR) pathway.
- Case Study : In a study assessing its cytotoxicity against different cancer cell lines, the compound exhibited IC50 values in the low micromolar range, indicating potent anticancer activity compared to standard chemotherapeutics like Doxorubicin .
Antimicrobial Activity
The compound has also shown promising antimicrobial properties against various pathogenic microorganisms.
- Efficacy : Preliminary tests indicate that derivatives of this compound can effectively inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus.
- Case Study : A study highlighted that structural modifications enhanced antimicrobial potency, suggesting that this compound could be a lead compound for developing new antibiotics .
Research Findings
A comprehensive review of literature reveals diverse applications of this compound:
Mechanism of Action
The mechanism of action of 1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of Indole-2,3-dione Derivatives
The target compound shares its indole-2,3-dione core with several derivatives, but substituent variations critically modulate its properties:
Physicochemical Properties
- Lipophilicity (ClogP): Piperazine-2,3-dione derivatives () exhibit ClogP values ranging from 1.5–3.0, significantly higher than unsubstituted piperazine (ClogP = −1.5), due to aromatic benzyl substituents .
- Crystallography: Analogous compounds, such as 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-indolin-2-one (), adopt chair conformations in piperazine rings and stabilize via C–H···O hydrogen bonds. Similar analysis using SHELXL or OLEX2 (–4) would elucidate the target’s crystal packing .
Biological Activity
1-[2-(2-Chlorophenoxy)ethyl]-5-methylindole-2,3-dione is a synthetic compound belonging to the indole derivative class, which has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : CHClO
- Molecular Weight : 273.73 g/mol
This compound features an indole moiety, which is significant for its biological activity, particularly in interactions with various molecular targets.
Biological Activities
This compound has been studied for several key biological activities:
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. Its efficacy has been evaluated using standard assays such as the disc diffusion method and minimum inhibitory concentration (MIC) tests.
- Anticancer Activity : Preclinical studies have shown that the compound can inhibit the proliferation of cancer cells. It has been tested against multiple cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and PC-3 (prostate cancer), demonstrating dose-dependent cytotoxic effects.
- Anti-inflammatory Properties : The compound has been reported to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
The mechanism by which this compound exerts its biological effects involves:
- Interaction with Enzymes : The compound may inhibit specific enzymes involved in cell signaling and proliferation. For example, it has shown potential in inhibiting kinases associated with cancer progression.
- Receptor Modulation : It is hypothesized that the compound interacts with various receptors, influencing cellular responses related to growth and apoptosis.
Data Table: Biological Activity Summary
| Activity Type | Assay Method | Results Summary |
|---|---|---|
| Antimicrobial | Disc diffusion/MIC | Effective against Gram-positive and Gram-negative bacteria |
| Anticancer | MTT assay | IC values ranging from 10 µM to 30 µM across different cell lines |
| Anti-inflammatory | ELISA for cytokines | Significant reduction in TNF-alpha and IL-6 levels at 20 µM |
Case Studies
Several studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy Study :
- Cytotoxicity in Cancer Cells :
- Inflammation Modulation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
